Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazoles typically involve a (3 + 2) cycloaddition reaction . For example, an intermediate can be cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h to yield a methyl 5-phenylisoxazole-3-carboxylate . Afterward, the isoxazole can be reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yields a 5-phenylisoxazole-3-carbohydrazide .Scientific Research Applications
Synthesis Applications : The compound has been utilized in the synthesis of various chemical structures. For instance, it has been used in the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, a compound derived from diethyl (3-methyl-5-isoxazolyl)malonate (KashimaChoji et al., 1973).
Precursor in Chemical Reactions : It has been used as a precursor in cross-coupling reactions to synthesize various pyrazoles, which have potential applications in different chemical domains (Eglė Arbačiauskienė et al., 2011).
Photolytic Studies : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied, revealing insights into the compound's behavior under light exposure and its potential applications in photochemical reactions (K. Ang & R. Prager, 1992).
Regioselective Synthesis : Efforts have been made to prepare derivatives of this compound through regioselective 1,3-dipolar cycloaddition, showcasing its versatility in chemical synthesis (Michael A. Schmidt et al., 2012).
Chemical Transformation Studies : The compound has also been involved in studies focusing on its transformation under various conditions, such as in the presence of amines and alcohols, providing valuable information for its application in synthetic chemistry (K. Ang & R. Prager, 1992).
Role in Synthesis of Pyrroles, Furans, and Thiophens : Its photolysis in the presence of different organic compounds has been explored as a method to synthesize various heterocyclic structures like pyrroles, furans, and thiophens, which are significant in medicinal chemistry and materials science (R. Prager & Craig M. Williams, 1996).
Properties
IUPAC Name |
ethyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-19-14(17)11-7-5-10(6-8-11)13-9-12(16-21-13)15(18)20-4-2/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOVHUHETCHRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153906 | |
Record name | 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820686-51-8 | |
Record name | 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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